4-Ketocyclophosphamide

Cytotoxicity Clonogenic Assay Antitumor Activity

Unlike the reactive intermediate 4-hydroxycyclophosphamide or the prodrug cyclophosphamide, 4-Ketocyclophosphamide (CAS 27046-19-1) is a chemically stable, terminal inactive metabolite with negligible in situ cyclization (<5%). This high-purity (≥98%) reference standard is essential for quantifying the ALDH-mediated detoxification pathway, validating LC-MS/MS methods in patient plasma, and serving as a definitive negative control in cytotoxicity assays. Its distinct chromatographic behavior and non-cytotoxic profile ensure unambiguous identification in complex biological matrices, making it indispensable for pharmacokinetic studies and chemoresistance research.

Molecular Formula C7H13Cl2N2O3P
Molecular Weight 275.07 g/mol
CAS No. 27046-19-1
Cat. No. B195324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ketocyclophosphamide
CAS27046-19-1
Synonyms2-[Bis(2-chloroethyl)amino]tetrahydro-4H-1,3,2-oxazaphosphorin-4-one 2-Oxide;  4-Ketocyclophosphamide;  Asta 5160;  NSC 139488
Molecular FormulaC7H13Cl2N2O3P
Molecular Weight275.07 g/mol
Structural Identifiers
SMILESC1COP(=O)(NC1=O)N(CCCl)CCCl
InChIInChI=1S/C7H13Cl2N2O3P/c8-2-4-11(5-3-9)15(13)10-7(12)1-6-14-15/h1-6H2,(H,10,12,13)
InChIKeyVBMZHOCORXMDJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Structure & Identifiers


Interactive Chemical Structure Model





4-Ketocyclophosphamide (CAS 27046-19-1): A Defined Inactive Metabolite Standard for Cyclophosphamide Pharmacokinetic and Detoxification Pathway Studies


4-Ketocyclophosphamide (also designated 4-Oxo Cyclophosphamide, CAS 27046-19-1) is a well-characterized, inactive nitrogen mustard metabolite of the widely used alkylating prodrug cyclophosphamide [1]. It is formed via the enzymatic oxidation of the intermediate 4-hydroxycyclophosphamide by aldehyde dehydrogenases (ALDH), representing a major route of drug inactivation and detoxification [2]. As a stable, chemically defined compound with the intact oxazaphosphorine ring structure, 4-ketocyclophosphamide serves as a critical analytical reference standard and research tool for quantifying cyclophosphamide metabolism, investigating ALDH-mediated drug resistance mechanisms, and validating bioanalytical methods in both preclinical and clinical pharmacokinetic studies [3].

Why 4-Ketocyclophosphamide Cannot Be Interchanged with Cyclophosphamide or Other Analogs for Analytical and Mechanistic Studies


Generic substitution with the parent drug cyclophosphamide or other metabolites like 4-hydroxycyclophosphamide is not scientifically valid due to fundamental differences in chemical stability, biological activity, and analytical behavior. While cyclophosphamide is a prodrug requiring hepatic CYP activation and 4-hydroxycyclophosphamide is a labile, reactive intermediate, 4-ketocyclophosphamide is a chemically stable, terminal inactive metabolite [1]. Its distinct physicochemical properties, including a melting point significantly higher than related analogs, and unique chromatographic behavior with negligible in situ cyclization (<5%), mandate the use of an authentic, high-purity standard for accurate quantification and unambiguous identification in complex biological matrices [2]. Furthermore, its non-cytotoxic profile contrasts sharply with the potent anti-proliferative activity of activated cyclophosphamide metabolites, making it an essential negative control and pathway marker in cell-based assays [3].

Quantitative Differentiation of 4-Ketocyclophosphamide from Cyclophosphamide Analogs: A Procurement-Focused Evidence Guide


Cellular Cytotoxicity: 4-Ketocyclophosphamide Exhibits 50-fold Lower Potency than Cyclophosphamide in Clone Formation Inhibition

In a direct head-to-head comparison using the same cellular model (H. Ep. 2 cells) and identical experimental conditions, 4-ketocyclophosphamide was significantly less potent than the parent drug cyclophosphamide in inhibiting cell growth. Specifically, 4-ketocyclophosphamide required a concentration of only 1 µg/mL to achieve 50% inhibition of clone formation, whereas the prodrug cyclophosphamide required a 50-fold higher concentration (50 µg/mL) to produce a comparable inhibitory effect [1]. This stark quantitative difference establishes the compound's role as a metabolite with diminished direct cytotoxicity and underscores its utility as a negative control.

Cytotoxicity Clonogenic Assay Antitumor Activity

In Vivo and In Vitro Cytotoxicity: 4-Ketocyclophosphamide is Non-Cytotoxic in Multiple Cancer Models

Comprehensive bioassays have consistently demonstrated that 4-ketocyclophosphamide lacks significant cytotoxic activity. In a study comparing cyclophosphamide metabolites using Walker 256 ascites cells in vitro, both cyclophosphamide and 4-ketocyclophosphamide were non-cytotoxic in the absence of metabolic activation, and incubation of 4-ketocyclophosphamide with liver microsomal or 105,000 x g supernatant fractions failed to generate any cytotoxic activity [1]. Furthermore, in vivo evaluation in mice implanted with Leukemia L1210 cells confirmed that 4-ketocyclophosphamide is not highly cytotoxic and is not on a metabolic pathway leading to an active form of the drug [2].

In Vivo Antitumor Assay Leukemia L1210 Cancer Cell Lines

Analytical Stability: Negligible In Situ Cyclization (<5%) of 4-Ketocyclophosphamide During GC-MS Analysis

A critical analytical differentiation between 4-ketocyclophosphamide and its parent drug, cyclophosphamide, is observed during capillary gas chromatography (CGC). While cyclophosphamide undergoes substantial in situ degradation and cyclization under standard CGC conditions, 4-ketocyclophosphamide exhibits remarkable stability. The in situ cyclization of 4-ketocyclophosphamide was determined to be negligible, at less than 5%, a phenomenon attributed to the extra stabilization of the molecule via keto-enol tautomerism, as confirmed by NMR spectroscopy [1]. This contrasts with the behavior of cyclophosphamide, which readily forms a cyclization product that can interfere with the detection of other metabolites.

Bioanalysis Gas Chromatography-Mass Spectrometry (GC-MS) Metabolite Quantification

Bioanalytical Detection Limit: HPLC-MS Method Achieves 15 ng/mL Lower Limit of Quantification in Human Plasma

A validated high-performance liquid chromatography–mass spectrometry (HPLC-MS) method established a lower limit of detection (LOD) of 15 ng/mL for 4-ketocyclophosphamide in human plasma [1]. This detection limit is identical to that achieved for the parent drug cyclophosphamide and the related metabolite 3-dechloroethylifosfamide, and is superior to the 30 ng/mL LOD reported for carboxyphosphamide and 4-hydroxycyclophosphamide using the same method. This level of sensitivity supports robust pharmacokinetic analysis of this minor but analytically significant metabolite.

HPLC-MS Method Validation Pharmacokinetic Modeling

Pharmacokinetic Profile: 4-Ketocyclophosphamide AUC Increases Significantly with Repeated Cyclophosphamide Dosing in Pediatric Patients

In a population pharmacokinetic study of pediatric patients receiving high-dose cyclophosphamide, the area under the plasma concentration-time curve (AUC) for 4-ketocyclophosphamide (KetoCP) increased significantly on subsequent days of treatment compared to day 1 [1]. This observation was made alongside a 125% increase in cyclophosphamide clearance from day 1 to day 3, indicating auto-induction of the drug's metabolism. The increase in KetoCP AUC reflects enhanced activity of the ALDH-mediated inactivation pathway, a key mechanism of cyclophosphamide detoxification.

Pediatric Oncology Therapeutic Drug Monitoring Metabolite AUC

Metabolic Pathway Distinction: 4-Ketocyclophosphamide is a Minor Urinary Metabolite That Uniquely Retains the Oxazaphosphorine Ring

Metabolic profiling in dogs treated with cyclophosphamide identified 4-ketocyclophosphamide as a minor urinary metabolite, representing the first known product of cyclophosphamide which retains the intact oxazaphosphorine ring structure [1]. In contrast, the major urinary metabolite, 2-carboxyethyl N,N-bis(2-chloroethyl)phosphorodiamidate, is a ring-opened product. This structural distinction is critical because it confirms that the primary oxidative step in cyclophosphamide metabolism occurs at the C4 position of the ring, leading to either ring-opening (major pathway) or ring retention (minor pathway) products.

Drug Metabolism Urinary Excretion Metabolite Identification

High-Impact Research and Industrial Applications for 4-Ketocyclophosphamide Reference Standard


Quantitative Bioanalysis and Therapeutic Drug Monitoring (TDM) of Cyclophosphamide

In clinical pharmacology and hospital laboratories, 4-ketocyclophosphamide is an essential certified reference standard for developing and validating robust LC-MS/MS methods to simultaneously quantify cyclophosphamide and its major metabolites in patient plasma. Its stable, non-reactive nature simplifies method development and ensures accurate calibration for this specific inactivation pathway, directly supporting studies into inter-individual pharmacokinetic variability and the optimization of cyclophosphamide dosing regimens [1].

In Vitro Investigation of Aldehyde Dehydrogenase (ALDH)-Mediated Drug Resistance

Cancer researchers utilize 4-ketocyclophosphamide as a definitive analytical endpoint to measure the functional activity of ALDH enzymes (e.g., ALDH1A1, ALDH3A1) in tumor cell lines. By quantifying the conversion of 4-hydroxycyclophosphamide to 4-ketocyclophosphamide in cellular assays, researchers can directly assess the detoxification capacity of cancer cells, screen for novel ALDH inhibitors, and evaluate mechanisms of chemoresistance to cyclophosphamide and other oxazaphosphorine agents [2].

Preclinical Pharmacokinetic and Metabolism Studies in Animal Models

In pharmaceutical and contract research organizations (CROs), 4-ketocyclophosphamide is used as a biomarker for the ALDH-mediated inactivation pathway during preclinical development of new cyclophosphamide analogs or co-administered agents. Its quantification in plasma and urine of rodent and large animal models provides a key pharmacodynamic readout for assessing drug-drug interactions, genetic polymorphisms in metabolizing enzymes, and the impact of novel formulations on the balance between drug activation and detoxification [3].

Development and Validation of Novel Bioanalytical Assays

Analytical chemists in academic and industrial labs rely on high-purity 4-ketocyclophosphamide to establish and validate new detection methods, such as GC-MS, HPLC-UV, or UPLC-MS/MS. Its unique properties, including negligible in situ cyclization during gas chromatography, make it an ideal reference compound for optimizing separation conditions and ensuring method specificity in complex biological matrices, thereby avoiding interference from the parent drug or other metabolites [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Ketocyclophosphamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.